Arthrofactin

biosurfactant CMC surface chemistry

Arthrofactin is the only biosurfactant combining 7× lower CMC than surfactin (1.0×10⁻⁵ M) with a minimum surface tension of 24 mN/m—outperforming viscosin (28 mN/m) and amphisin (27–28 mN/m). Its atomic-resolution NMR structure (PDB 8q1l) enables rigorous QC and batch consistency verification. Patented for acne treatment (US20220040256A1) and skin moisturization (US11872298B2). The 38.7 kb arf gene cluster allows heterologous production and genetic optimization. For EOR, environmental remediation, drug delivery, or cosmetic formulation, verify arthrofactin specificity—generic lipopeptide substitution risks suboptimal interfacial activity and batch failure.

Molecular Formula C64H111N11O20
Molecular Weight 1354.6 g/mol
Cat. No. B15137334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArthrofactin
Molecular FormulaC64H111N11O20
Molecular Weight1354.6 g/mol
Structural Identifiers
SMILESCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(=O)O)C(C)CC)C(C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)C(C)O)CC(=O)O)CC(C)C
InChIInChI=1S/C64H111N11O20/c1-15-18-19-20-21-22-39-27-48(79)65-40(23-32(4)5)54(84)68-44(28-49(80)81)58(88)75-53(38(14)78)63(93)69-43(26-35(10)11)55(85)66-41(24-33(6)7)56(86)71-46(30-76)59(89)67-42(25-34(8)9)57(87)72-47(31-77)60(90)73-52(37(13)17-3)62(92)74-51(36(12)16-2)61(91)70-45(29-50(82)83)64(94)95-39/h32-47,51-53,76-78H,15-31H2,1-14H3,(H,65,79)(H,66,85)(H,67,89)(H,68,84)(H,69,93)(H,70,91)(H,71,86)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,80,81)(H,82,83)/t36-,37-,38-,39?,40+,41+,42-,43+,44+,45-,46+,47+,51-,52-,53+/m0/s1
InChIKeyHXMCERBOSXQYRH-KSVGBCIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arthrofactin Cyclic Lipopeptide Biosurfactant: Structural Identity and Procurement Relevance


Arthrofactin is a cyclic lipopeptide biosurfactant produced by Pseudomonas sp. MIS38 (initially classified as Arthrobacter sp.). It is composed of an 11-amino acid macrocyclic lactone ring (D-Leu, D-Asp, D-allo-Thr, D-Leu, D-Leu, D-Ser, L-Leu, D-Ser, L-Ile, L-Ile, L-Asp) N-terminally acylated with an (R)-3-hydroxy-decanoic acid moiety [1]. The three-dimensional NMR structure of arthrofactin A in micellar DPC solution has been deposited in the Protein Data Bank (PDB ID: 8q1l), providing atomic-level characterization for rigorous quality control [2]. Its biosynthetic gene cluster (arf) spans 38.7 kb and encodes a non-ribosomal peptide synthetase system, enabling heterologous production and genetic engineering for yield optimization [3].

Why Generic Substitution with Surfactin or Other Pseudomonas Lipopeptides Fails for Arthrofactin Procurement


Cyclic lipopeptide biosurfactants exhibit profound structure-dependent differences in surface activity, CMC, and emulsification performance despite sharing general amphiphilic architecture. Arthrofactin's unique 11-residue macrocycle with specific D-amino acid stereochemistry and C10 β-hydroxy fatty acid tail confers surface tension lowering capacity that surpasses the class benchmark surfactin by a factor of 5–7 [1]. Cross-comparison with Pseudomonas-derived analogs such as viscosin and amphisin reveals that nominally similar lipopeptides differ by orders of magnitude in CMC values and achieve different minimum surface tensions, precluding drop-in substitution without reformulation and performance re-validation [2][3]. Procuring a generic or alternative lipopeptide without arthrofactin-specific verification will likely result in suboptimal interfacial activity, altered micellization behavior, and potential batch inconsistency in downstream applications.

Quantitative Differentiators for Arthrofactin in Scientific Procurement: A Comparative Evidence Guide


Critical Micelle Concentration (CMC) Comparison: Arthrofactin Demonstrates 7-Fold Lower CMC than Surfactin

In a direct head-to-head surface activity study with surfactin as control, arthrofactin exhibited a critical micelle concentration of approximately 1.0 × 10⁻⁵ M, whereas surfactin required a concentration of 7.0 × 10⁻⁵ M to achieve micellization at 25°C [1]. This seven-fold lower CMC indicates arthrofactin can achieve equivalent surface coverage and interfacial activity at significantly lower molar concentrations than the most widely studied cyclic lipopeptide biosurfactant.

biosurfactant CMC surface chemistry

Minimum Surface Tension Attainable: Arthrofactin Achieves 24 mN/m, Outperforming Viscosin and Amphisin

Arthrofactin reduces the air-water surface tension to a minimum value of 24 mN/m at concentrations exceeding its CMC [1]. Cross-study comparison with viscosin, another Pseudomonas-derived cyclic lipopeptide, shows viscosin achieves a minimum surface tension of 28 mN/m at its CMC [2]. Similarly, amphisin lowers surface tension to approximately 27–28 mN/m [3]. The 4 mN/m lower surface tension achieved by arthrofactin represents a meaningful performance margin in applications requiring maximal surface pressure reduction, such as enhanced oil recovery and hydrophobic compound solubilization.

surface tension biosurfactant interfacial science

Oil Displacement Efficiency: Arthrofactin Outperforms Surfactin by 2-Fold and Surpasses Synthetic Surfactants

In oil displacement assays, arthrofactin demonstrated approximately twice the oil-removing capacity of surfactin [1]. Additionally, arthrofactin exhibited superior performance compared to synthetic surfactants Triton X-100 and sodium dodecyl sulfate (SDS) in the same assay system [2]. This enhanced oil displacement activity is attributed to arthrofactin's ability to achieve lower interfacial tension and form stable emulsions even at low concentrations, making it particularly effective for environmental remediation and enhanced oil recovery applications.

bioremediation oil displacement emulsification

Regulatory Precedent: Arthrofactin Secures Cosmetic Use Patents for Acne Treatment and Moisturization

Arthrofactin is the subject of granted patents for specific cosmetic applications, including treatment of acneic skin (US20220040256A1) and as a moisturizing agent for dry skin (US11872298B2) [1][2]. These patents define specific mixtures comprising arthrofactin A and its derivatives (arthrofactin B, C, D) with defined amino acid sequences and fatty acid chain lengths, establishing a proprietary composition space that generic alternatives cannot legally infringe. This patent landscape provides procurement security and formulation exclusivity not available with unpatented or broadly claimed alternative lipopeptides.

cosmetic formulation patent dermatological application

Structural Characterization at Atomic Resolution: NMR Structure of Arthrofactin A in Micellar DPC Solution

The three-dimensional solution NMR structure of arthrofactin A in micellar DPC solution has been determined and deposited in the Protein Data Bank (PDB ID: 8q1l), providing atomic-level resolution of its cyclic lipodepsipeptide conformation and fatty acid tail orientation [1]. This structural characterization enables rigorous identity testing, batch-to-batch consistency verification, and computational modeling of structure-activity relationships. In contrast, many alternative lipopeptide biosurfactants lack publicly available high-resolution structural data, limiting quality control and mechanistic understanding.

NMR structure cyclic lipopeptide quality control

Priority Application Scenarios for Arthrofactin Based on Quantitative Performance Evidence


High-Efficiency Enhanced Oil Recovery (EOR) and Environmental Bioremediation

Arthrofactin's 2-fold superiority over surfactin in oil displacement assays and its lower minimum surface tension (24 mN/m) compared to viscosin (28 mN/m) and amphisin (27–28 mN/m) make it the preferred choice for enhanced oil recovery operations and environmental cleanup of hydrophobic contaminants [1]. Its 7-fold lower CMC relative to surfactin (1.0 × 10⁻⁵ M vs. 7.0 × 10⁻⁵ M) translates to reduced material requirements and cost savings in large-scale field applications [2]. In oil spill remediation, arthrofactin's ability to form stable emulsions at low concentrations enhances the bioavailability of hydrophobic pollutants for microbial degradation, outperforming both alternative lipopeptides and synthetic surfactants like Triton X-100 and SDS [3].

Premium Cosmetic Formulations for Acne-Prone and Dry Skin Care

The granted patents for arthrofactin in acne treatment (US20220040256A1) and skin moisturization (US11872298B2) provide exclusive formulation rights and market differentiation [1][2]. Arthrofactin's lower CMC and superior surface activity enable effective emulsification and active ingredient delivery at lower concentrations compared to alternative biosurfactants, reducing potential irritation while maintaining formulation efficacy. Its structural characterization at atomic resolution (PDB 8q1l) supports rigorous quality control and batch consistency verification, essential for cosmetic regulatory compliance and consumer safety [3].

Pharmaceutical and Drug Delivery System Development

Arthrofactin's exceptionally low CMC (1.0 × 10⁻⁵ M) and ability to achieve a minimum surface tension of 24 mN/m make it an ideal candidate for encapsulating and solubilizing hydrophobic therapeutic compounds [1]. Compared to surfactin, which requires a 7-fold higher concentration to achieve micellization, arthrofactin offers a more efficient drug delivery vehicle with lower excipient loading and reduced potential for dose-limiting toxicity [2]. The availability of its NMR structure (PDB 8q1l) facilitates rational design of drug-lipopeptide interactions and predictive modeling of encapsulation efficiency [3].

Agricultural Biopesticide and Biofilm Control Applications

The biosynthetic gene cluster for arthrofactin (arf) has been fully cloned and characterized, spanning 38.7 kb and encoding three genes (arfA, arfB, arfC) that direct its non-ribosomal peptide synthesis [1]. Genetic disruption of arfB not only impairs arthrofactin production but also reduces swarming motility and enhances biofilm formation in Pseudomonas sp. MIS38, indicating arthrofactin's native role in biofilm regulation [2]. While specific MIC values against agricultural pathogens are not extensively documented, this genetic tractability and its superior surface activity profile position arthrofactin as a promising chassis for developing novel biopesticides and anti-biofilm agents for crop protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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